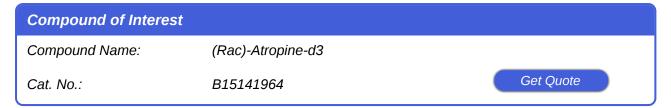


A Comprehensive Technical Guide to (Rac)-Atropine-d3 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **(Rac)-Atropine-d3**, a deuterated analog of atropine, for its application in research and development. This document covers its chemical properties, commercial availability, and detailed experimental protocols for its use, particularly as an internal standard in analytical methods.

Introduction

(Rac)-Atropine-d3 is a stable isotope-labeled version of atropine, a competitive antagonist of muscarinic acetylcholine receptors. The three deuterium atoms on the N-methyl group make it an ideal internal standard for mass spectrometry-based quantification of atropine in biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample processing.

Commercial Suppliers and Product Specifications

Several commercial suppliers provide **(Rac)-Atropine-d3** for research purposes. The table below summarizes the key specifications from prominent vendors.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage
MedchemE xpress	Atropine- d3 ((Rac)- Tropine tropate-d3)	1276197- 36-4	С17H20D3N О3	292.39	>99%	-20°C (1 month), -80°C (6 months)[1]
Sigma- Aldrich	(Rac)- Atropine- d3	1276197- 36-4	С17H20D3N О3	292.39	Not specified	2-8°C[2]
GlpBio	(Rac)- Atropine- d3	1276197- 36-4	С17H20D3N Оз	292.39	>99.00%	-20°C[3]
LGC Standards	Atropine D3 (N- methyl D3)	60365-55- 1	С17H20D3N О3	292.39	>95% (HPLC)	-20°C

Solubility

Proper dissolution of **(Rac)-Atropine-d3** is critical for experimental success. The following table provides solubility data in various common solvents.

Solvent	Solubility (MedchemExpress)	Solubility (GlpBio)	
DMSO	≥ 10 mg/mL (34.20 mM)[1]	50 mg/mL (171.00 mM)[3]	
Ethanol	≥ 16 mg/mL (54.72 mM)[1]	≥ 16 mg/mL (54.72 mM)[3]	
DMF	≥ 2 mg/mL (6.84 mM)[1]	≥ 2 mg/mL (6.84 mM)[3]	
PBS (pH 7.2)	Not specified	≥ 10 mg/mL (34.20 mM)[3]	

Experimental ProtocolsPreparation of Stock and Working Solutions



This protocol is adapted from information provided by commercial suppliers.[1][3]

Objective: To prepare stock and working solutions of **(Rac)-Atropine-d3** for use as an internal standard.

Materials:

- (Rac)-Atropine-d3
- Dimethyl sulfoxide (DMSO), analytical grade
- Methanol or Acetonitrile, HPLC grade
- Calibrated pipettes
- Amber glass vials

Procedure:

- Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of (Rac)-Atropine-d3.
 - Dissolve the weighed compound in 1 mL of DMSO in an amber glass vial.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution at -20°C.
- Working Solution (10 µg/mL):
 - \circ Pipette 10 μ L of the 1 mg/mL stock solution into a new vial.
 - Add 990 μL of methanol or acetonitrile to dilute the stock solution.
 - Vortex to mix thoroughly.
 - This working solution is now ready to be spiked into samples.



Quantification of Atropine in Plasma using LC-MS/MS with (Rac)-Atropine-d3 as an Internal Standard

The following is a representative protocol for the quantification of atropine in a biological matrix, based on established methods for similar small molecules.

Objective: To accurately quantify the concentration of atropine in plasma samples.

Materials:

- Plasma samples
- (Rac)-Atropine-d3 working solution (10 μg/mL)
- Acetonitrile with 0.1% formic acid (Protein precipitation solution)
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 100 μL of each plasma sample, add 10 μL of the 10 μg/mL (Rac)-Atropine-d3 working solution.
 - Add 300 μL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

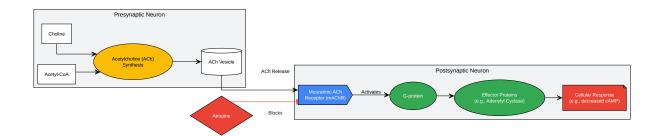


- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate atropine from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - Atropine: Q1 m/z 290.2 -> Q3 m/z 124.1
 - (Rac)-Atropine-d3: Q1 m/z 293.2 -> Q3 m/z 127.1
- Data Analysis:
 - Calculate the peak area ratio of atropine to (Rac)-Atropine-d3.
 - Construct a calibration curve using known concentrations of atropine spiked into a blank matrix.
 - Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

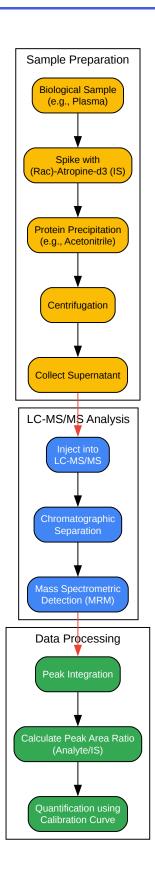
Visualizations Signaling Pathway of Atropine

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates this mechanism.









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